molecular formula C9H12FN B1626995 2-Fluoro-4-isopropylaniline CAS No. 87119-12-8

2-Fluoro-4-isopropylaniline

Cat. No.: B1626995
CAS No.: 87119-12-8
M. Wt: 153.2 g/mol
InChI Key: UHLWQRYLMMKFRU-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropylaniline is a chemical compound with the molecular formula C9H12FN . It is also known by other names such as 2-fluoro-4-(propan-2-yl)aniline .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 . The molecular weight of this compound is 153.2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Fluorinated Compounds in Protein Modification

  • Fluorinated amino acids, such as 4-fluoroproline, have been incorporated into proteins to alter their stability, conformation, and folding behavior. This modification can lead to either increased or decreased protein stabilities depending on the specific fluorinated amino acid used and its position within the protein structure. The incorporation of fluorinated amino acids allows for the fine-tuning of protein properties for various applications, including enzyme engineering and therapeutic protein development (Holzberger et al., 2012).

Enhancing Enzyme Properties

  • Parallel incorporation of different fluorinated amino acids into enzymes has shown to endow them with novel features such as solvent resistance, conformational stability, and enhanced activity. This approach has been applied to create "Teflon" proteins with significant potential for industrial applications and synthetic biology (Merkel et al., 2010).

Fluorinated Amino Acids as Biological Probes

  • Fluorinated amino acids like 2-fluorohistidine and 4-fluorohistidine serve as valuable biological probes by reporting on local protein structure and dynamics through NMR chemical shifts. These compounds allow studies of proton transfer and tautomeric states in enzymatic mechanisms, providing insights into the role of specific amino acids in protein function (Kasireddy et al., 2017).

Fluorinated Prolines in Peptide and Protein Chemistry

  • Fluorinated prolines, by influencing the cis-trans conformational preferences of the amide bond, offer a method to control peptide and protein structure. This modification provides a sensitive reporter for NMR studies of protein conformation, interactions, and dynamics, showcasing the utility of fluorination in probing and understanding protein behavior (Verhoork et al., 2018).

Synthesis and Application of Fluorinated Compounds

  • The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates the utility of fluorinated compounds as intermediates in medicinal chemistry, particularly for the development of inhibitors and other therapeutic agents. These fluorinated synthons are valuable for creating compounds with specific biological activities (Singh & Umemoto, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

It is known that fluoro-organic compounds often interact with various biological targets

Mode of Action

It’s known that fluoro-organic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Fluoro-organic compounds have been known to influence various biological pathways . The exact pathways affected by 2-Fluoro-4-isopropylaniline would depend on its specific targets and mode of action.

Biochemical Analysis

Properties

IUPAC Name

2-fluoro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWQRYLMMKFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601688
Record name 2-Fluoro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87119-12-8
Record name 2-Fluoro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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